(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW274150 (phosphate): is a potent, selective, orally active, and NADPH-dependent inhibitor of human inducible nitric oxide synthase (iNOS). It has shown significant efficacy in various models of inflammation and neuroprotection . This compound is particularly noted for its high selectivity towards iNOS over other nitric oxide synthase isoforms such as endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW274150 (phosphate) involves the preparation of its parent compound, GW274150, followed by phosphorylation. The parent compound is synthesized through a series of organic reactions, including amination and sulfonation . The phosphorylation step typically involves the reaction of GW274150 with phosphoric acid or a phosphorylating agent under controlled conditions .
Industrial Production Methods: Industrial production of GW274150 (phosphate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: GW274150 (phosphate) primarily undergoes reactions typical of organic compounds containing amine and sulfonamide groups. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: Nucleophilic substitution reactions are common, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
GW274150 (phosphate) has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving nitric oxide synthase enzymes.
Biology: Employed in cellular studies to investigate the role of nitric oxide in various biological processes.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, neurodegenerative diseases, and ischemia-reperfusion injury
Industry: Utilized in the development of pharmaceuticals targeting nitric oxide pathways.
Mechanism of Action
GW274150 (phosphate) exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. By inhibiting iNOS, GW274150 (phosphate) reduces the production of NO, thereby mitigating inflammation and oxidative stress . The compound binds to the active site of iNOS, preventing the conversion of L-arginine to NO and citrulline .
Comparison with Similar Compounds
1400W: A well-known iNOS inhibitor with a different chemical structure but similar selectivity.
L-NIL: An iNOS inhibitor with a broader range of activity against other nitric oxide synthase isoforms.
Uniqueness of GW274150 (phosphate): GW274150 (phosphate) stands out due to its high selectivity for iNOS over other isoforms, making it a valuable tool in research focused on nitric oxide pathways. Its oral bioavailability and long half-life further enhance its utility in both in vitro and in vivo studies .
Properties
IUPAC Name |
(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;phosphoric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S.H3O4P/c1-6(9)11-3-5-14-4-2-7(10)8(12)13;1-5(2,3)4/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);(H3,1,2,3,4)/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNHVSBCHOIDCA-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCSCCC(C(=O)O)N)N.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCSCC[C@@H](C(=O)O)N)N.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N3O6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.